molecular formula C18H18Br2 B14673762 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene CAS No. 42720-04-7

1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene

Cat. No.: B14673762
CAS No.: 42720-04-7
M. Wt: 394.1 g/mol
InChI Key: MIQCVKLGZBMZKX-UHFFFAOYSA-N
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Description

1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is an organic compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.

    Oxidation: Carboxylic acids or other oxidized derivatives of the methyl groups.

Scientific Research Applications

1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene involves its interaction with molecular targets through its bromine atoms and methyl groups. The bromine atoms can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is unique due to its specific bromination pattern and the presence of four methyl groups

Properties

CAS No.

42720-04-7

Molecular Formula

C18H18Br2

Molecular Weight

394.1 g/mol

IUPAC Name

1,2-dibromo-9,9,10,10-tetramethylphenanthrene

InChI

InChI=1S/C18H18Br2/c1-17(2)13-8-6-5-7-11(13)12-9-10-14(19)16(20)15(12)18(17,3)4/h5-10H,1-4H3

InChI Key

MIQCVKLGZBMZKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C(C1(C)C)C(=C(C=C3)Br)Br)C

Origin of Product

United States

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